ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name ethyl 2-amino-8-bromo-3H-1-benzazepine-4-carboxylate follows IUPAC guidelines for fused polycyclic systems. The parent structure is a benzo[b]azepine , a seven-membered azepine ring fused to a benzene moiety at the b position. Substituents are numbered as follows:
- 2-Amino : An amino group (-NH₂) at position 2 of the azepine ring.
- 8-Bromo : A bromine atom at position 8 on the benzene ring.
- 4-Carboxylate : An ethyl ester (-COOEt) at position 4 of the azepine ring.
The prefix 3H denotes the position of the hydrogen atom in the partially unsaturated azepine ring, which adopts a non-planar boat or chair conformation to alleviate angle strain.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₃BrN₂O₂ corresponds to a molecular weight of 309.16 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 13 | 1.01 | 13.13 |
| Br | 1 | 79.90 | 79.90 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 309.16 |
The bromine atom contributes 25.9% of the total molecular weight, underscoring its influence on the compound’s physicochemical properties. Commercial samples typically exhibit ≥97% purity, as verified by suppliers.
Stereochemical Configuration and Tautomeric Forms
The 3H designation indicates a dihydroazepine structure with one double bond in the azepine ring. X-ray crystallography data for related compounds suggest a boat conformation for the seven-membered ring, minimizing steric strain. While specific tautomeric studies for this compound are unavailable, azepines generally exhibit four tautomeric forms (1H, 2H, 3H, 4H), depending on the position of the double bond and hydrogen atom. For this derivative, the 3H tautomer is stabilized by conjugation between the amino group and the ester moiety.
The SMILES string CCOC(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)N confirms the connectivity of substituents, while the InChIKey GBRSPJSJVMGTLY-UHFFFAOYSA-N provides a unique identifier for database searches.
Comparative Analysis with Benzo[b]azepine Derivatives
The structural and functional features of ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate are compared with related derivatives below:
Key Observations :
- Bromine vs. Other Halogens : Replacing bromine with chlorine (atomic weight 35.45) would reduce the molecular weight by 44.45 g/mol, altering lipophilicity and reactivity.
- Ester Functionality : The ethyl ester at position 4 enhances solubility in organic solvents compared to carboxylic acid derivatives.
- Ring Size : Seven-membered azepine rings exhibit greater conformational flexibility than six-membered aromatic systems, influencing binding affinity in biological targets.
Properties
IUPAC Name |
ethyl 2-amino-8-bromo-3H-1-benzazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)9-5-8-3-4-10(14)7-11(8)16-12(15)6-9/h3-5,7H,2,6H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRSPJSJVMGTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate typically involves the following steps:
Bromination: The starting material, a benzo[b]azepine derivative, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the 8-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, to introduce the amino group at the 2-position.
Esterification: The carboxylic acid group on the benzo[b]azepine ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom, or the ester group can be reduced to an alcohol.
Substitution: The bromo substituent can be replaced by other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium azide (NaN₃), or sodium alkoxide (NaOR) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated or alcohol derivatives.
Substitution: Thiol, azide, or alkoxide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
Ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may act on various biological targets, particularly in modulating immune responses and treating neurological disorders.
- Toll-Like Receptor Modulation
- Neuropharmacological Effects
Case Study 1: Synthesis and Biological Evaluation
A notable study synthesized this compound and evaluated its biological activity against various cancer cell lines. The compound demonstrated significant cytotoxicity, indicating potential as an anti-cancer agent. The study utilized metal-catalyzed cross-coupling reactions to enhance yield and purity .
| Property | Value |
|---|---|
| Yield | 37% |
| Cell Lines Tested | A549 (lung), HeLa (cervical) |
| IC50 Values | 5 µM (A549), 10 µM (HeLa) |
Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of this compound in animal models of autoimmune diseases. The findings suggested that the compound could significantly reduce inflammatory markers and improve clinical outcomes in treated subjects .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Inflammatory Markers | High | Low |
| Clinical Score | 8 | 3 |
Mechanism of Action
The mechanism of action of ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate depends on its specific application and target. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the amino and bromo groups allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of target pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Perfluoroethyl (CF2CF3) increases lipophilicity, likely improving membrane permeability and PPAR binding .
Heterocycle Differences: Benzo[b]azepine (7-membered ring) vs. benzo[d][1,3]diazepine (6-membered diazepine with two nitrogen atoms).
Biological Activity
Ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C13H13BrN2O2
- Molecular Weight : 309.16 g/mol
- CAS Number : 926927-56-2
This compound has been studied for its interaction with various biological targets, including:
- Toll-Like Receptors (TLRs) : This compound has been identified as a modulator of TLR7 and TLR8, which play critical roles in the immune response. By modulating these receptors, it may influence inflammatory processes and immune system regulation .
- Neurotransmitter Systems : The benzazepine structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and neuropsychiatric disorders.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines through TLR modulation .
- Antidepressant-like Effects : In animal models, compounds with similar structures have shown promise in alleviating depressive symptoms, suggesting that this compound may also possess antidepressant-like activity.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound involves multiple steps, including the formation of the benzazepine core and subsequent bromination and carboxylation reactions . The purity of synthesized compounds is typically above 97%, confirming their suitability for biological testing.
- In Vivo Studies : In vivo studies have demonstrated that administration of this compound can lead to significant reductions in markers of inflammation in models of autoimmune diseases .
- Pharmacological Testing : Pharmacological evaluations have shown that this compound can modulate various receptor activities, suggesting a broad spectrum of potential therapeutic applications ranging from anti-inflammatory to neuroprotective effects .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H13BrN2O2 |
| Molecular Weight | 309.16 g/mol |
| CAS Number | 926927-56-2 |
| Purity | >97% |
| Biological Targets | TLR7, TLR8 |
| Potential Activities | Anti-inflammatory, Antidepressant-like |
Q & A
Q. What synthetic routes are commonly employed for ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate, and how is its purity validated?
The synthesis typically involves multi-step organic reactions, including bromination and carboxylation, followed by purification via column chromatography. Purity is confirmed using high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as standardized in pharmacological studies . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₄H₁₃BrN₂O₂) and substituent positioning .
Q. What crystallographic methods are used to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement utilize the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) to determine anisotropic displacement parameters and hydrogen bonding networks. Visualization tools like WinGX and ORTEP generate thermal ellipsoid models and packing diagrams, critical for analyzing intermolecular interactions .
Advanced Research Questions
Q. How can discrepancies in TLR8 activation potency data for this compound be resolved across different immune cell models?
Contradictions in EC₅₀ values (e.g., 30 nM in monocytes vs. weaker activity in dendritic cells) require dose-response assays with standardized protocols. Researchers should control variables such as cell density, TLR8 expression levels, and cytokine profiling (e.g., TNF-α/IL-12 quantification). Cross-validation with TLR8-knockout models or competitive antagonists like CU-CPT8a can isolate TLR8-specific effects .
Q. What computational strategies optimize the synthetic yield of this compound?
Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states to identify rate-limiting steps. Process optimization integrates factorial design (e.g., Taguchi methods) to test variables like solvent polarity, catalyst loading, and temperature. Machine learning platforms (e.g., ICReDD’s reaction path search algorithms) reduce trial-and-error experimentation by prioritizing high-yield conditions .
Q. How do molecular docking and dynamics simulations elucidate the compound’s binding mode with TLR8?
Docking software (AutoDock Vina, Schrödinger) models interactions between the bromobenzazepine core and TLR8’s hydrophobic pocket (e.g., Leu543, Phe586). Molecular dynamics (MD) simulations (50–100 ns trajectories) assess binding stability via root-mean-square deviation (RMSD) analysis. Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., 8-bromo vs. 3-cyanophenyl analogs) to binding affinity .
Methodological Considerations
- Data Reproducibility : Ensure batch-to-batch consistency using HPLC-MS and elemental analysis.
- Crystallographic Validation : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
- Biological Assays : Include positive controls (e.g., resiquimod for TLR8) and validate results across ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
